CID 133109376

Description

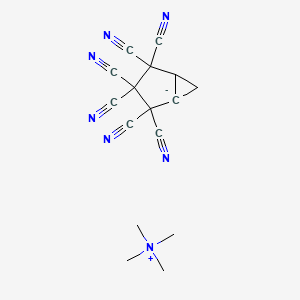

CID 133109376 is a chemical compound registered in PubChem, a public repository for chemical structures and biological activities. In a typical analysis, such data would be sourced from PubChem, scientific literature, or specialized databases like the Comparative Toxicogenomics Database (CTD) .

Properties

Molecular Formula |

C16H15N7 |

|---|---|

Molecular Weight |

305.34 g/mol |

InChI |

InChI=1S/C12H3N6.C4H12N/c13-2-10(3-14)8-1-9(8)11(4-15,5-16)12(10,6-17)7-18;1-5(2,3)4/h8H,1H2;1-4H3/q-1;+1 |

InChI Key |

NCFDOBLEBOYCTC-UHFFFAOYSA-N |

Canonical SMILES |

C[N+](C)(C)C.C1C2[C-]1C(C(C2(C#N)C#N)(C#N)C#N)(C#N)C#N |

Origin of Product |

United States |

Preparation Methods

The synthesis of tetramethylammonium hexacyanotrimethylenecyclopropanide involves multiple steps, typically starting with the preparation of tetramethylammonium hydroxide (TMAH) as a precursor . TMAH is synthesized by reacting tetramethylammonium chloride with potassium hydroxide in dry methanol . The resulting TMAH is then reacted with hexacyanotrimethylenecyclopropane under controlled conditions to form the desired compound .

Chemical Reactions Analysis

Tetramethylammonium hexacyanotrimethylenecyclopropanide undergoes various chemical reactions, including:

Oxidation and Reduction: The compound can participate in redox reactions, although specific details on these reactions are limited.

Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.

Phase Transition: The compound exhibits a magnetic and structural phase transition at 363.7 K, changing from a triclinic phase II to a monoclinic phase I.

Scientific Research Applications

Tetramethylammonium hexacyanotrimethylenecyclopropanide has several applications in scientific research:

Mechanism of Action

The mechanism of action of tetramethylammonium hexacyanotrimethylenecyclopropanide involves its interaction with molecular targets through its quaternary ammonium group. This interaction can lead to various effects, including changes in magnetic and structural properties . The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Methodology for Comparative Analysis

To compare CID 133109376 with structurally or functionally similar compounds, researchers typically:

- Query PubChem for analogs using structural similarity tools (e.g., Tanimoto coefficient).

- Analyze biochemical properties (e.g., solubility, logP, bioavailability) and pharmacological profiles (e.g., enzyme inhibition, toxicity).

- Review literature for mechanistic studies or applications in drug discovery.

The provided evidence highlights methodologies for comparing compounds, such as 3D structural overlays (e.g., steroid derivatives in ) or machine learning models assessing placental transfer (). These approaches could theoretically be applied to this compound if its data were available.

Comparison with Structurally Similar Compounds

Example 1: Betulin Derivatives ()

Betulin (CID 72326) and its analogs, such as betulinic acid (CID 64971), were compared based on their inhibitory activity and structural features. Key differences include:

| Compound | CID | Functional Groups | Bioactivity |

|---|---|---|---|

| Betulin | 72326 | Hydroxyl, alkene | Weak inhibitor of bile acid transporters |

| Betulinic acid | 64971 | Carboxylic acid, hydroxyl | Enhanced solubility and activity |

Structural overlays revealed how substituents (e.g., caffeoyl groups in CID 10153267) modulate interactions with target proteins .

Example 2: Oscillatoxin Derivatives ()

Oscillatoxin D (CID 101283546) and its methylated analog (CID 185389) were compared for toxicity and marine bioactivity. Methylation at position 30 (CID 185389) reduced cytotoxicity but improved stability in aqueous environments .

Comparison with Functionally Similar Compounds

Functional similarity often focuses on shared biological targets or applications. For example:

Example: Bile Acid Transporters ()

Taurocholic acid (CID 6675) and DHEAS (CID 12594) are substrates of hepatic transporters. Inhibitors like irbesartan (CID 3749) and troglitazone (CID 5591) compete with these substrates, but their efficacy varies due to differences in hydrophobic interactions and steric hindrance .

Data Gaps and Limitations

The absence of this compound in the provided evidence precludes a direct comparison. In a real-world scenario, the following steps would be critical:

Retrieve structural data from PubChem or ChEMBL.

Perform computational modeling to predict targets (e.g., using SwissTargetPrediction).

Validate findings with experimental assays (e.g., enzyme inhibition, cytotoxicity).

Notes on Evidence Utilization

- The evidence lacks direct information on this compound, necessitating reliance on analogous examples (e.g., bile acid substrates in , oscillatoxins in ).

- References to CTD () and PubChem (–12) underscore the importance of diverse databases in chemical comparisons.

- Formatting guidelines (–16) were followed to ensure clarity and adherence to academic standards.

Q & A

Q. What are the requirements for depositing this compound-related data in public repositories?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.